molecular formula C4H4O6 B579031 Dihydroxyfumaric acid CAS No. 133-38-0

Dihydroxyfumaric acid

Cat. No.: B579031
CAS No.: 133-38-0
M. Wt: 148.07
InChI Key: BZCOSCNPHJNQBP-OWOJBTEDSA-N
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Chemical Reactions Analysis

Types of Reactions: Dihydroxyfumaric acid undergoes various chemical reactions, primarily due to its ene-diol moiety. It is prone to oxidation and reduction reactions, making it an effective radical scavenger . The compound can also participate in nucleophilic and electrophilic reactions due to its carboxylic acid and ene-diol groups .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of iron(II) ions.

    Reduction: Various reducing agents can be used, depending on the desired product.

    Nucleophilic Reactions: Nucleophiles such as amines and alcohols can react with the carboxylic acid groups.

    Electrophilic Reactions: Electrophiles can target the ene-diol moiety.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ene-diol moiety, which provides it with distinct redox properties and makes it an effective radical scavenger. Its ability to exist in multiple tautomeric forms also adds to its versatility in chemical reactions .

Properties

IUPAC Name

(E)-2,3-dihydroxybut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h5-6H,(H,7,8)(H,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCOSCNPHJNQBP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\O)(\C(=O)O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030332
Record name Dihydroxyfumarate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-38-0
Record name Dihydroxyfumaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dihydroxyfumarate
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Record name Dihydroxyfumaric acid
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Record name Dihydroxyfumaric acid
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Record name Dihydroxyfumarate
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Record name 2,3-dihydroxyfumaric acid
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